molecular formula C22H22N4O3 B11386643 Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11386643
M. Wt: 390.4 g/mol
InChI Key: NKFZVTCLTSZRLB-UHFFFAOYSA-N
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Description

Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound featuring a benzodiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of anhydrous aluminum chloride as a catalyst are employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets. The benzodiazole and pyrrole moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

propyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N4O3/c1-3-12-29-22(28)14-8-10-15(11-9-14)26-13-18(27)19(20(26)23)21-24-16-6-4-5-7-17(16)25(21)2/h4-11,23,27H,3,12-13H2,1-2H3

InChI Key

NKFZVTCLTSZRLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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